

# Tenofovir Diphosphate Accumulation in Red Blood Cells: An In-depth Technical Guide

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## Compound of Interest

Compound Name: Tenofovir diphosphate

Cat. No.: B176457

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## Introduction

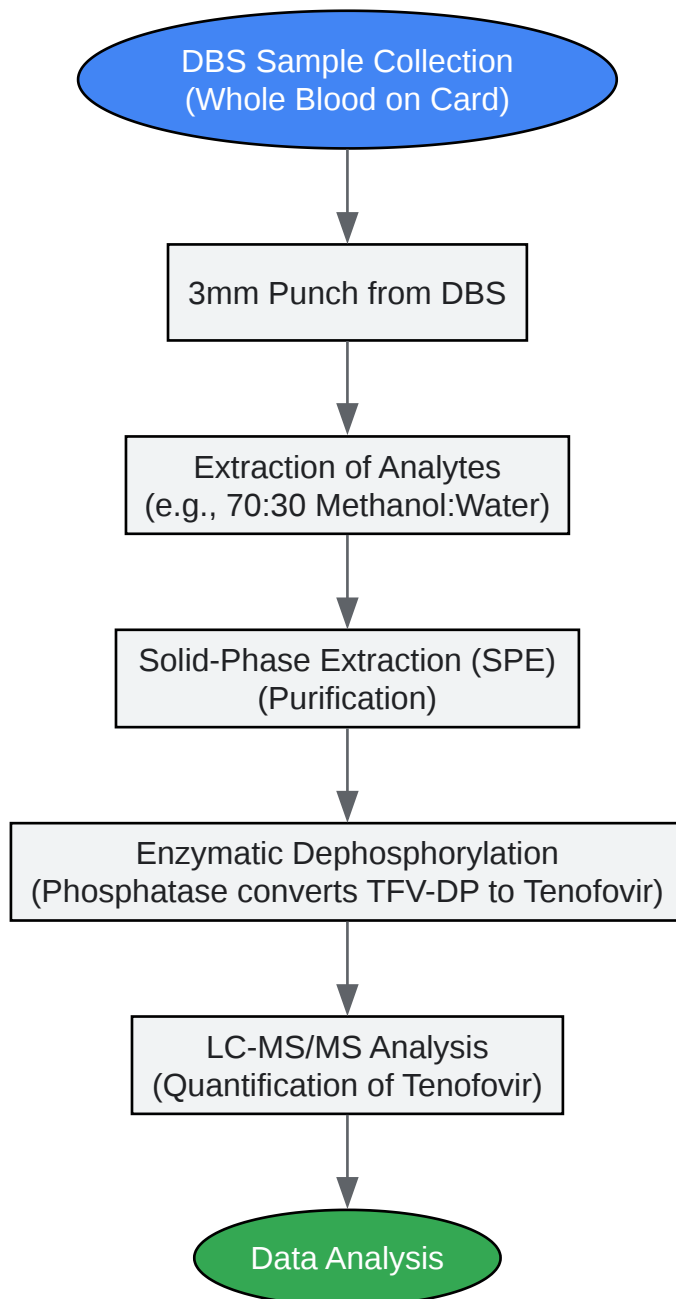
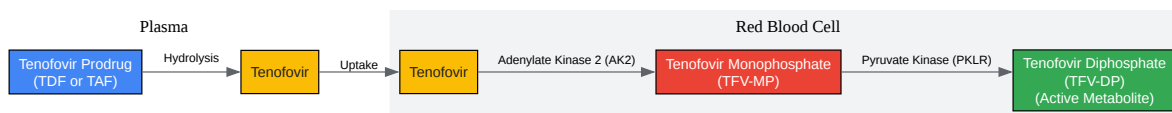
Tenofovir, a cornerstone of antiretroviral therapy (ART) and pre-exposure prophylaxis (PrEP) for HIV, undergoes intracellular phosphorylation to its active metabolite, **tenofovir diphosphate** (TFV-DP). The accumulation of TFV-DP within red blood cells (RBCs) has emerged as a critical biomarker for assessing long-term drug adherence and exposure. This technical guide provides a comprehensive overview of the mechanisms, quantification methodologies, and clinical significance of TFV-DP in RBCs, intended to support research and drug development efforts in this field.

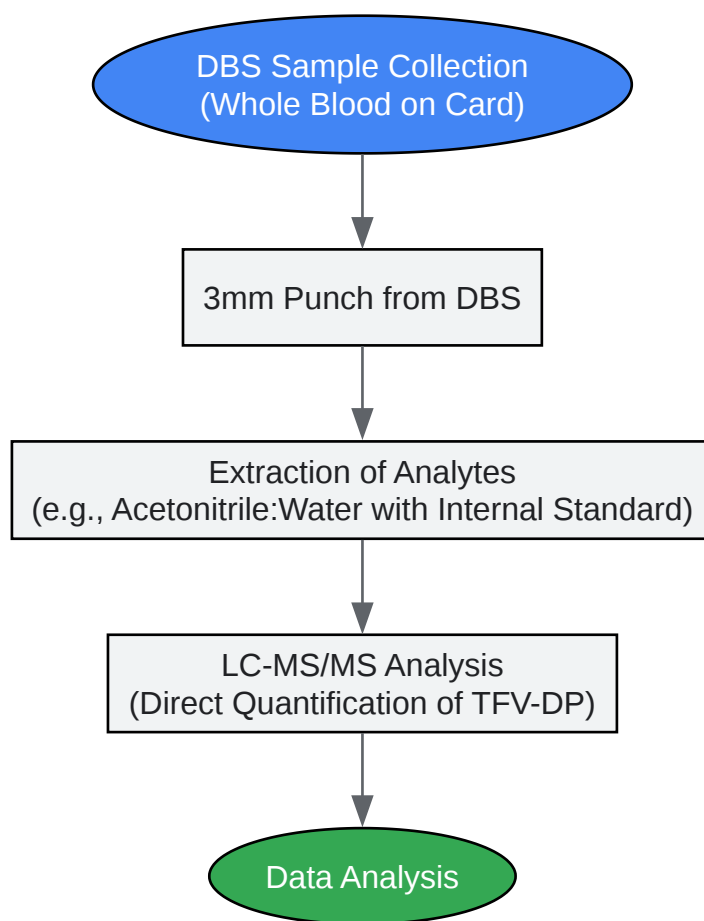
The unique pharmacology of TFV-DP in erythrocytes, characterized by a long intracellular half-life of approximately 17 days, allows for a cumulative measure of tenofovir exposure over the preceding weeks to months.<sup>[1][2][3][4][5]</sup> This contrasts with plasma tenofovir levels, which reflect only recent dosing. The ability to quantify cumulative adherence has significant implications for clinical trial monitoring, patient management, and understanding the pharmacokinetics of tenofovir prodrugs.

## Cellular Pathway of Tenofovir Phosphorylation in Erythrocytes

Tenofovir, administered as a prodrug such as tenofovir disoproxil fumarate (TDF) or tenofovir alafenamide (TAF), is hydrolyzed to tenofovir in the plasma.<sup>[6]</sup> Tenofovir then enters red blood cells, where it undergoes two sequential phosphorylation steps to form the active TFV-DP. While the precise transporters facilitating tenofovir uptake into RBCs are not fully elucidated, the subsequent phosphorylation is catalyzed by intracellular kinases.

The first phosphorylation step, the conversion of tenofovir to tenofovir monophosphate (TFV-MP), is mediated by adenylate kinase 2 (AK2).<sup>[7][8][9]</sup> The second phosphorylation, from TFV-MP to the active TFV-DP, is catalyzed by pyruvate kinase, liver and red blood cell (PKLR).<sup>[7][9]</sup>





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